Ethyl 4-bromo-3-(trifluoromethyl)picolinate
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Overview
Description
Ethyl 4-bromo-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H7BrF3NO2. It is a derivative of picolinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-3-(trifluoromethyl)picolinate typically involves multi-step reactions. One common method includes the bromination of 3-(trifluoromethyl)pyridine followed by esterification. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed depend on the type of reaction. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in compounds like ethyl 4-amino-3-(trifluoromethyl)picolinate .
Scientific Research Applications
Ethyl 4-bromo-3-(trifluoromethyl)picolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in creating novel materials with unique properties
Mechanism of Action
The mechanism by which ethyl 4-bromo-3-(trifluoromethyl)picolinate exerts its effects depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with an amine group instead of an ester.
Ethyl 4-(trifluoromethyl)picolinate: Lacks the bromine atom, making it less reactive in certain substitution reactions
Uniqueness
Ethyl 4-bromo-3-(trifluoromethyl)picolinate is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C9H7BrF3NO2 |
---|---|
Molecular Weight |
298.06 g/mol |
IUPAC Name |
ethyl 4-bromo-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-6(9(11,12)13)5(10)3-4-14-7/h3-4H,2H2,1H3 |
InChI Key |
XIFZYCFHWWVTOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C(F)(F)F)Br |
Origin of Product |
United States |
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